molecular formula C11H7NOS B017954 TIQ-A CAS No. 420849-22-5

TIQ-A

Cat. No.: B017954
CAS No.: 420849-22-5
M. Wt: 201.25 g/mol
InChI Key: LQJVOLSLAFIXSV-UHFFFAOYSA-N
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Description

Thieno[2,3-c]isoquinolin-5(4H)-one, commonly referred to as TIQ-A, is a compound known for its potential as an anti-ischemic agent through the inhibition of poly(ADP-ribose) polymerase 1 (PARP1). This compound has been studied for its efficacy in various in vivo models, demonstrating its potential as a chemical probe to investigate the consequences of PARP1 inhibition .

Mechanism of Action

The mechanism of action of thieno[2,3-c]isoquinolin-5(4H)-one involves the inhibition of poly(ADP-ribose) polymerase 1 (PARP1). PARP1 is involved in DNA single-strand break repair via the base excision repair pathway. The inhibition of PARP1 by thieno[2,3-c]isoquinolin-5(4H)-one leads to the accumulation of DNA strand breaks, promoting genomic instability and apoptosis . This compound also inhibits other enzymes of the PARP family, potentially limiting its usability .

Properties

IUPAC Name

4H-thieno[2,3-c]isoquinolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NOS/c13-10-8-4-2-1-3-7(8)9-5-6-14-11(9)12-10/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQJVOLSLAFIXSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(NC2=O)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432530
Record name TIQ-A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

420849-22-5
Record name Thieno[2,3-c]isoquinolin-5(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=420849-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name TIQ-A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TIQ-A
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

0.08 ml of thionyl chloride were added to a solution of 3-phenylthiophen-2-carboxylic acid (6) (0.138 g, 0.68 mmol) in 2 ml of anhydrous benzene and the mixture was refluxed for 2 hrs. The solvent and the excess thionyl chloride were removed under vacuum and the residue was taken up using 3 ml of THF, and NaN3 (0.066 g, 1.02 mmol) in 1 ml of water was added rapidly to this stirred solution at 0° C. The mixture was left for 1 hr at room temperature with stirring, poured into 10 ml of crushed ice and water and extracted with ethyl ether (4×10 ml) and the separated organic layer was washed, dried and evaporated under vacuum. The residue was dissolved in 1 ml of o-dichlorobenzene and then added dropwise to 3 ml of boiling o-dichlorobenzene with stirring. The mixture was refluxed for 5 hrs, then cooled and evaporated. The mixture was subjected to flash chromatography, elution with 90:10 petroleum ether-ethyl acetate giving the end compound (7) (0.061 g, 0.3 mmol, 44% yield) as a pure solid (M. Pt. 266-268° C.); IR: 2849, 1647 cm−1 (NHCO).
Quantity
0.08 mL
Type
reactant
Reaction Step One
Quantity
0.138 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.066 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Five
[Compound]
Name
petroleum ether-ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
44%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of TIQ-A?

A1: this compound exerts its primary effect by inhibiting PARP-1, a nuclear enzyme involved in DNA repair, cell signaling, and inflammation. [] It binds to the nicotinamide subsite of PARP-1, hindering its catalytic activity. []

Q2: How does this compound's inhibition of PARP-1 lead to neuroprotective effects?

A2: Excessive activation of PARP-1 during ischemia leads to cellular energy depletion and neuronal injury. This compound's inhibition of PARP-1 helps preserve cellular energy and attenuates neuronal damage, thus exhibiting neuroprotective effects in models of cerebral ischemia. []

Q3: Can this compound influence the immune response in allergic airway inflammation?

A3: Studies show that this compound can modulate the Th2 cytokine response in allergic airway inflammation, leading to decreased eosinophil recruitment and mucus production. This effect is potentially linked to its influence on IL-5 production. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C11H7NOS, and its molecular weight is 201.25 g/mol.

Q5: Is there spectroscopic data available for this compound?

A5: While the provided abstracts don't include specific spectroscopic data, it is routinely characterized using techniques like NMR and mass spectrometry. []

Q6: How do structural modifications to the this compound scaffold affect its activity?

A6: Introducing small structural changes to the this compound scaffold, such as those inspired by the PARP10 inhibitor OUL35, can shift selectivity from poly-ADP-ribosyltransferases towards mono-ADP-ribosyltransferases. [] This highlights the possibility of fine-tuning this compound's activity through targeted modifications.

Q7: Can you give an example of a this compound analog with improved potency?

A7: HYDAMTIQ (2-((dimethylamino)methyl)-9-hydroxythieno[2,3-c]isoquinolin-5(4H)-one) is a potent this compound analog exhibiting improved potency against PARP-1. Its binding mode was confirmed through crystallization studies. []

Q8: What strategies are employed to synthesize this compound and its derivatives?

A8: Researchers have developed efficient multistep synthetic routes for this compound. One approach involves a Suzuki coupling reaction followed by Curtius rearrangement, allowing for gram-scale production. [] Additionally, continuous flow synthesis methods have been explored for improved efficiency and scalability. []

Q9: Does this compound demonstrate efficacy when administered after the onset of injury in preclinical models?

A9: In a mouse model of cerebral ischemia, this compound provided neuroprotection even when administered 30 minutes after oxygen and glucose deprivation, indicating potential therapeutic value in a post-injury setting. []

Q10: Has this compound demonstrated efficacy in models of atherosclerosis?

A10: In a mouse model of atherosclerosis, this compound administration promoted the regression of existing plaques and improved lipid profiles. This was associated with reduced macrophage infiltration and increased collagen and smooth muscle cell content within the plaques. []

Q11: Are there any known resistance mechanisms to this compound?

A11: While the provided abstracts don't specify resistance mechanisms, further research is necessary to understand the potential for resistance development during prolonged exposure.

Q12: What are the potential applications of this compound beyond its neuroprotective effects?

A12: Given its impact on PARP-1, this compound holds promise in areas like cancer therapy, cardiovascular disease treatment, and management of inflammatory conditions. [] Its potential in atherosclerosis regression opens new avenues for therapeutic exploration. []

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